molecular formula C9H7NO2S B8547539 1--Methyl 2-cyano-3-(2-thienyl)acrylate

1--Methyl 2-cyano-3-(2-thienyl)acrylate

Cat. No.: B8547539
M. Wt: 193.22 g/mol
InChI Key: CBDSDTBRTIZHFD-UHFFFAOYSA-N
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Description

1--Methyl 2-cyano-3-(2-thienyl)acrylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that 1-methyl 2-cyano-3-(2-thienyl)acrylate exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism of action is attributed to its electrophilic nature, which allows it to form covalent bonds with essential biomolecules, disrupting cellular functions .
    • Case Study : In vitro tests indicated that modifications to the compound's structure could enhance its antibacterial efficacy, suggesting a pathway for developing new antimicrobial agents.
  • Antifungal and Anticancer Properties :
    • Research has indicated that derivatives of cyanoacrylates can possess antifungal and anticancer activities. This opens avenues for the development of therapeutic agents targeting fungal infections and cancer cells .
    • Example : Derivatives with structural modifications have shown enhanced activity against specific cancer cell lines, warranting further investigation into their therapeutic potential.

Material Science Applications

  • Adhesives and Polymers :
    • Cyanoacrylates are widely recognized for their use as monomers in producing adhesives and polymer materials. The unique properties of 1-methyl 2-cyano-3-(2-thienyl)acrylate make it suitable for formulating high-performance adhesives .
    • Application Insight : The compound's rapid polymerization under mild conditions enhances its utility in industrial applications where quick bonding is essential.
  • Dye-Sensitized Solar Cells :
    • The absorption properties of cyanoacrylates in the UV-Vis region allow them to be used as precursors for dye-sensitized photovoltaic materials. This application is crucial in developing renewable energy technologies .
    • Research Example : Studies have shown that incorporating cyanoacrylates into solar cell designs can improve efficiency due to their light-harvesting capabilities .

Analytical Chemistry Applications

  • MALDI Matrix Development :
    • Recent advancements have identified 1-methyl 2-cyano-3-(2-thienyl)acrylate as a potential matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. It has been effective in analyzing various compounds, including lipids and proteins .
    • Performance Metrics : The use of this compound as a MALDI matrix resulted in high signal-to-noise ratios and improved spectral resolution compared to conventional matrices, highlighting its analytical advantages .

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling 1-Methyl 2-cyano-3-(2-thienyl)acrylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear indirect-vent, impact-resistant goggles, face shields, and nitrile gloves. Use clean, non-absorbent lab coats daily to minimize contamination .
  • Emergency Measures: Install emergency showers and eyewash stations in the immediate work area. In case of skin contact, wash immediately with soap and water; contaminated clothing must be laundered separately by informed personnel .
  • Ventilation: Use fume hoods for dispensing or synthesizing the compound to avoid inhalation exposure. Pump liquids directly from storage containers to minimize manual handling .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

Methodological Answer:

  • Sample Preparation: Dissolve the compound in deuterated DMSO for NMR to enhance solubility and reduce signal broadening. For IR, use KBr pellets to detect cyano (C≡N) stretches near 2200–2250 cm⁻¹ and ester carbonyl (C=O) bands at ~1700 cm⁻¹ .
  • Reference Data: Cross-validate spectral peaks with NIST Chemistry WebBook entries for cyanoacrylates, focusing on substituent-specific shifts (e.g., thienyl groups alter π-conjugation, affecting chemical shifts) .

Q. What synthetic strategies improve yield and purity of 1-Methyl 2-cyano-3-(2-thienyl)acrylate?

Methodological Answer:

  • Reaction Optimization: Use a Knoevenagel condensation between methyl cyanoacetate and 2-thiophenecarboxaldehyde. Catalyze with piperidine in ethanol under reflux (70–80°C) for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purification: Recrystallize from ethanol or perform column chromatography (silica gel, gradient elution) to isolate the trans (E)-isomer, which dominates due to steric hindrance .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

Methodological Answer:

  • Single-Crystal Growth: Diffuse hexane into a saturated dichloromethane solution to obtain high-quality crystals. Select crystals >0.2 mm for diffraction .
  • Data Collection/Refinement: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXS-97 and refine using SHELXL-97. Analyze disorder in the thienyl group using PART instructions .

Table 1. Crystallographic Parameters for Related Cyanoacrylates

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)R FactorReference
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylateP2₁/c10.2312.578.90105.30.055
Methyl (E)-2-cyano-3-(6-nitrobenzodioxolyl)acrylateP2₁/n9.8815.4310.4698.70.061

Q. How to address conflicting reactivity data in Diels-Alder reactions involving this acrylate?

Methodological Answer:

  • Electronic Effects: The cyano group acts as a strong electron-withdrawing group, enhancing dienophile reactivity. However, steric hindrance from the thienyl group may reduce reaction rates. Use DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and predict regioselectivity .
  • Experimental Validation: Compare cycloaddition yields with furan vs. cyclopentadiene dienes under identical conditions (e.g., toluene, 110°C). Analyze regiochemistry via NOESY NMR or X-ray diffraction .

Q. What strategies mitigate solvent-induced degradation during long-term storage?

Methodological Answer:

  • Stability Studies: Store samples in amber vials under argon at –20°C. Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30) .
  • Additives: Incorporate 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated polymerization. Confirm stability via DSC, noting the absence of exothermic peaks .

Q. How to analyze contradictory photophysical data in thienyl-substituted acrylates?

Methodological Answer:

  • UV-Vis and Fluorescence: Measure absorption/emission in solvents of varying polarity (e.g., cyclohexane vs. DMF). The thienyl group’s electron-rich nature may cause red shifts in polar solvents due to intramolecular charge transfer .
  • Lifetime Measurements: Use time-resolved fluorescence to distinguish between monomeric and aggregated states, which can skew quantum yield calculations .

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 2-cyano-3-thiophen-2-ylprop-2-enoate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7(6-10)5-8-3-2-4-13-8/h2-5H,1H3

InChI Key

CBDSDTBRTIZHFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CS1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.0 ml of piperidine in 10 ml of dioxane was added carefully to a stirred solution of 33.65 g thiophene-2-carboxaldehyde and 29.7 g of methyl cyanoacetate in 40 ml of dioxane. On standing the reaction mixture overnight at room temperature a crystalline precipitate was obtained which was filtered off, washed with cold dioxane and dried in vacuo to give 1, as a solid, mp 104°-106° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
33.65 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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